4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one
Description
4-[4-(Azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one is a synthetic small molecule featuring a phthalazin-1-one core substituted with a phenyl ring bearing an azepane (7-membered saturated heterocycle) and a nitro group at the 4- and 3-positions, respectively. This compound belongs to a class of poly(ADP-ribose) polymerase (PARP) inhibitors, which target enzymes critical for DNA repair.
Properties
IUPAC Name |
4-[4-(azepan-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-20-16-8-4-3-7-15(16)19(21-22-20)14-9-10-17(18(13-14)24(26)27)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULZNJAIOUHOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one, a compound with the molecular formula C20H20N4O3 and a molecular weight of 364.41 g/mol, has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, supported by relevant data tables, case studies, and research findings.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | 4-[4-(azepan-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one |
| CAS Number | 882000-10-4 |
| Molecular Formula | C20H20N4O3 |
| Molecular Weight | 364.41 g/mol |
| Purity | >95% |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in neuropharmacology and cancer therapy.
- Acetylcholinesterase Reactivation : This compound may play a role in reactivating acetylcholinesterase (AChE) inhibited by organophosphate compounds, which is crucial for treating poisoning from nerve agents. Preliminary studies suggest that new functional groups can enhance the reactivation efficacy compared to traditional oximes .
- Antiproliferative Effects : Similar compounds have shown antiproliferative activity against multiple cancer cell lines. For instance, derivatives of phthalazinones were tested for their ability to inhibit cell growth in cancer models, demonstrating significant cytotoxic effects .
Study 1: Neuroprotective Effects
A study focused on the neuroprotective properties of phthalazine derivatives found that they could significantly reduce neuronal death in models of neurodegeneration. The mechanism was linked to the modulation of apoptotic pathways, suggesting potential therapeutic applications in neurodegenerative diseases .
Study 2: Anticancer Activity
In a separate study, the anticancer activity of phthalazinone derivatives was evaluated against various tumor cell lines (MGC-803, EC-109, and PC-3). The results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation and induced apoptosis through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The biological activity of phthalazinone derivatives is often influenced by their structural features. The presence of an azepane ring and nitro substituents has been correlated with enhanced biological activity.
Key Findings on SAR
| Structural Feature | Activity Impact |
|---|---|
| Azepane Ring | Enhances binding affinity to biological targets |
| Nitro Group | Increases reactivity and potential for bioactivation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences between 4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one and key analogues:
Key Observations
Ring Size and Flexibility :
- The target compound’s azepane (7-membered ring) may enhance lipophilicity and membrane permeability compared to piperazine (6-membered) derivatives like Olaparib . However, larger rings may reduce binding affinity due to steric hindrance.
- Homopiperazine analogues (e.g., 763111-49-5) retain PARP inhibition but with unquantified potency differences .
Electron-Donating/Withdrawing Groups: The nitro group (-NO₂) in the target compound contrasts with fluorine (-F) in Olaparib.
Pharmacokinetic Implications :
- Azepane’s lipophilicity could improve blood-brain barrier penetration but may increase off-target interactions. Piperazine derivatives like Olaparib are optimized for solubility and bioavailability via cyclopropanecarbonyl groups .
- Sulfonyl-piperazine analogues (e.g., D1/D2) show variable solubility profiles depending on substituent bulk .
Research Findings and Implications
- Therapeutic Potential: Azepane-containing PARP inhibitors are underexplored clinically but may offer advantages in targeting BRCA-deficient cancers, similar to Olaparib .
- Toxicity Risks : Nitro groups can generate reactive metabolites (e.g., nitroso intermediates), necessitating detailed toxicity profiling .
- Crystallographic Data : Polymorphic forms of related compounds (e.g., Olaparib’s Form L) demonstrate the importance of crystalline structure in bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
